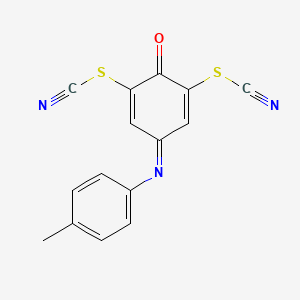
2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone consists of 15 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms.Scientific Research Applications
1. Synthesis and Medicinal Applications
- The cyclohexa-2,5-dienone core, closely related to 2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone, was identified as a potent pharmacophoric group for treating malaria, with advancements in synthesis methods providing access to complex polycyclic structures potentially beneficial in medicinal chemistry (Traoré et al., 2010).
2. Fluorescence and Spectral Analysis
- Derivatives of cyclohexa-2,5-dienone, structurally similar to the chemical , have been investigated for their fluorescence and absorption spectra, indicating potential use as fluorescence probes, labels in chemistry and biology, and in materials for non-linear optics (Obernikhina et al., 2020).
3. Solvent Screening and Analytical Reagents
- Cyclohexa-2,5-dienone derivatives show visibly distinct color differences in various solvents, hinting at their use as analytical reagents for solvent screening due to different absorption maxima in visible spectra (Babu et al., 2010).
4. Ligand Binding and Fluorescence Enhancement
- Ligands based on cyclohexa-2,4-dienone derivatives exhibit strong binding ability and fluorescence intensity enhancement upon binding with Zn(2+) ions, suggesting applications in sensing and bioimaging (Hens et al., 2013).
5. Antifungal Properties
- Certain cyclohexa-2,5-dienone derivatives exhibit antifungal activity against phytopathogens, indicating potential applications in agriculture and biocontrol (Castro et al., 2019).
Properties
IUPAC Name |
[3-(4-methylphenyl)imino-6-oxo-5-thiocyanatocyclohexa-1,4-dien-1-yl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c1-10-2-4-11(5-3-10)18-12-6-13(20-8-16)15(19)14(7-12)21-9-17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLIPUJCMCGCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)SC#N)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2636706.png)
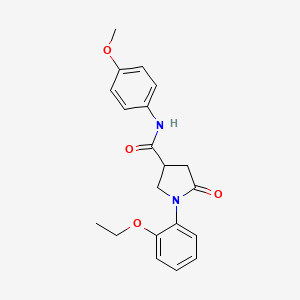
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride](/img/structure/B2636709.png)
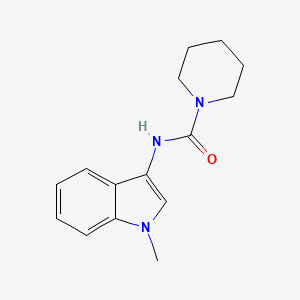
![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
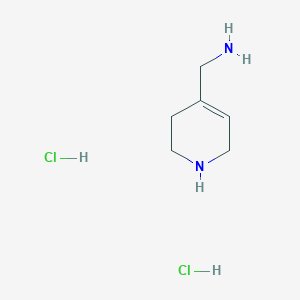
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
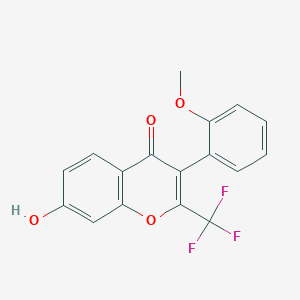
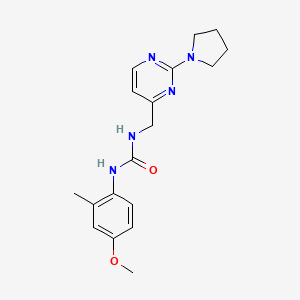
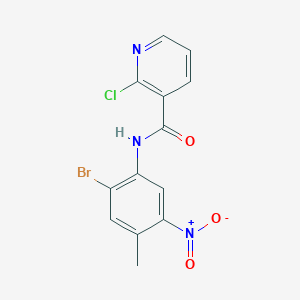
![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)
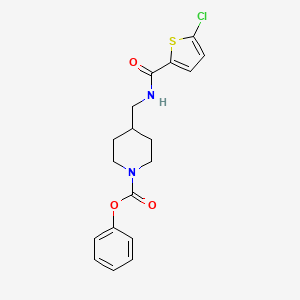
![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)
